Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate is a chemical compound with the molecular formula and a molecular weight of 312.29 g/mol. This compound is classified under the category of carbamates, which are esters or salts derived from carbamic acid. It is recognized for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent.
The compound is identified by the CAS number 1447607-03-5 and has several synonyms, including tert-butyl N-[8-(trifluoromethyl)-3-quinolyl]carbamate and tert-butyl N-[8-(trifluoromethyl)quinolin-3-yl]carbamate . It has been documented in various chemical databases and patent literature, indicating its relevance in research and development.
The synthesis of tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate typically involves the reaction of an appropriate quinoline derivative with tert-butyl chloroformate in the presence of a base. The trifluoromethyl group can be introduced through electrophilic aromatic substitution or by using trifluoromethylating agents.
The molecular structure of tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate features a quinoline ring system substituted at the 8-position with a trifluoromethyl group and at the nitrogen atom with a tert-butyl carbamate moiety.
Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate can participate in various chemical reactions typical for carbamates and quinoline derivatives:
These reactions are significant for modifying the compound for further biological testing or application in drug development.
Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate has been studied for its role as an antagonist or inhibitor of Toll-like receptors (TLR) 7 and 8, which are involved in immune response regulation.
Relevant data from chemical databases indicate that this compound maintains its integrity under standard storage conditions .
Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate is primarily investigated for its potential therapeutic applications:
Quinoline-based therapeutics trace their origins to natural product isolation in the early 19th century. Friedlieb Ferdinand Runge first isolated quinoline from coal tar in 1834, designating it "leukol" (white oil). This discovery laid the foundation for exploring its pharmacological potential [1]. The isolation of quinine from Cinchona bark marked a watershed moment, providing the first effective antimalarial agent and highlighting quinoline’s role in treating infectious diseases. This natural alkaloid became a structural template for synthetic derivatives like chloroquine and mefloquine, which dominated antimalarial therapy for decades [9].
Table 1: Evolution of Quinoline-Based Therapeutics
Era | Key Compounds | Therapeutic Application | Synthetic Advancements |
---|---|---|---|
1830s | Natural Quinoline | Isolated from coal tar | Extraction techniques |
1820s-1940s | Quinine | Antimalarial | Natural product isolation |
1940s-2000s | Chloroquine, Mefloquine | Antimalarials | Side-chain functionalization |
1990s-Present | 8-Hydroxyquinolines (e.g., Clioquinol) | Neurodegenerative disease probes | Quinoline ring halogenation/modification |
2010s-Present | Trifluoromethyl-carbamate hybrids (e.g., target compound) | Targeted kinase inhibitors, Antimicrobials | Convergent synthesis with –CF₃/carbamate groups |
The 20th century witnessed systematic efforts to expand quinoline’s therapeutic utility through chemical modification. Early synthetic breakthroughs like the Skraup synthesis (1880) enabled large-scale production using glycerol, aniline, nitrobenzene, and sulfuric acid, facilitating structure-activity relationship (SAR) studies [1]. Subsequent innovations included:
These methods enabled the development of quinolines with anticancer (e.g., topotecan), antibacterial (e.g., fluoroquinolones), and neuroprotective (PBT2) activities. The scaffold’s adaptability to diverse substitution patterns established it as a "molecular canvas" for drug design [2] [9].
The trifluoromethyl group is a cornerstone of modern medicinal chemistry due to its profound influence on molecular behavior. Key effects include:
Table 2: Impact of –CF₃ Substitution on Quinoline Bioactivity Parameters
Parameter | Effect of –CF₃ Group | Consequence for Bioactivity |
---|---|---|
Lipophilicity (log P) | Increase by 0.8–1.2 units | Enhanced membrane permeability, tissue distribution |
Metabolic Stability | Resistance to CYP450 oxidation | Extended plasma half-life, reduced dosing frequency |
pKa Modulation | Lowering of basic center pKa (if adjacent) | Altered ionization state at physiological pH |
Binding Affinity | Strengthened hydrophobic interactions in target pockets | Improved IC₅₀ values against kinases/microbial targets |
Recent studies confirm that 8-trifluoromethylquinoline derivatives exhibit superior binding affinity to protein kinases compared to non-fluorinated analogs. Computational modeling indicates the –CF₃ group engages in halogen bonding interactions with backbone carbonyls or side-chain residues (e.g., leucine, phenylalanine), enhancing inhibitory potency against targets like c-Met kinase [6].
The carbamate group (–NHCOOR) serves as a multifunctional modifier with distinct pharmacological advantages:
In tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate, the 3-carbamate substituent demonstrates dual functionality:
Table 3: Therapeutic Applications of Quinoline Carbamates Incorporating –CF₃
Therapeutic Area | Compound Class | Mechanism/Target | Key Findings |
---|---|---|---|
Oncology | Kinase Inhibitors (e.g., target compound) | c-Met, PI3K inhibition | IC₅₀ < 1 µM; disrupts phosphorylation in cancer cell lines [6] |
Neurodegeneration | Quinoline-O-carbamates | Dual AChE/BuChE inhibition | Compound 3f: IC₅₀ = 1.3 µM (AChE), 0.81 µM (BuChE); reduces IL-6/NO in models [7] |
Infectious Diseases | Carbamate-linked quinolines | Mycobacterial membrane disruption | Potent against M. tuberculosis H37Rv (MIC < 0.25 µg/mL) [9] |
Recent preclinical work highlights the synergy between –CF₃ and carbamate in multi-target-directed ligands (MTDLs). For Alzheimer’s disease, quinoline carbamates like 3f (Table 3) exhibit dual cholinesterase inhibition and anti-inflammatory effects, attributed to the carbamate’s interaction with catalytic serine residues in cholinesterases and the –CF₃ group’s suppression of NF-κB signaling [7]. In antimicrobial scaffolds, the electron-withdrawing –CF₃ group enhances penetration through lipid-rich mycobacterial cell walls, while the carbamate linker resists esterase degradation [9].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: